molecular formula C12H13NO5 B2926512 ethyl (E)-4-(2-nitrophenoxy)-2-butenoate CAS No. 274676-19-6

ethyl (E)-4-(2-nitrophenoxy)-2-butenoate

Cat. No. B2926512
CAS RN: 274676-19-6
M. Wt: 251.238
InChI Key: FMUJEYQDLKBWCS-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2-NITROPHENOXY)PROPIONATE is a chemical compound with the linear formula C11H13NO5 . It has a molecular weight of 239.23 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H13NO5 .

Scientific Research Applications

Synthesis of Benzohydroxamic Acids

Benzohydroxamic acids exhibit a range of biological properties, including herbicidal, fungicidal, and bactericidal activities. Ethyl (E)-4-(2-nitrophenoxy)-2-butenoate serves as a precursor in the biotransformation process to produce benzohydroxamic acid derivatives like D-DIBOA. This transformation can be facilitated by bacterial strains such as Escherichia coli under both aerobic and anaerobic conditions .

Chemical Synthesis Intermediary

The compound is utilized as an intermediate in chemical syntheses. It’s particularly valuable in streamlined processes that aim to reduce steps and increase yield. For example, the synthesis of D-DIBOA has been simplified to just two steps, with ethyl (E)-4-(2-nitrophenoxy)-2-butenoate being a key component in this more efficient method .

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

ethyl (E)-4-(2-nitrophenoxy)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-17-12(14)8-5-9-18-11-7-4-3-6-10(11)13(15)16/h3-8H,2,9H2,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUJEYQDLKBWCS-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCOC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/COC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-4-(2-nitrophenoxy)-2-butenoate

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